molecular formula C21H15ClN2O3 B3670289 (4-chloro-3-nitrophenyl)(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanone

(4-chloro-3-nitrophenyl)(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanone

Cat. No.: B3670289
M. Wt: 378.8 g/mol
InChI Key: AAWFJQAJFXEERD-UHFFFAOYSA-N
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Description

(4-chloro-3-nitrophenyl)(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanone is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chloro-3-nitrophenyl)(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the 10,11-dihydro-5H-dibenzo[b,f]azepine core, which can be synthesized through a cyclization reaction of appropriate precursors. The 4-chloro-3-nitrophenyl group is then introduced via a Friedel-Crafts acylation reaction, using 4-chloro-3-nitrobenzoyl chloride as the acylating agent and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and acylation steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(4-chloro-3-nitrophenyl)(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanone can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles (e.g., amines, thiols), solvents like dimethylformamide (DMF), and bases such as potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Reduction: Formation of (4-amino-3-nitrophenyl)(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanone.

    Substitution: Formation of derivatives with various substituents replacing the chloro group.

    Oxidation: Formation of oxidized derivatives with additional functional groups.

Scientific Research Applications

Chemistry

In chemistry, (4-chloro-3-nitrophenyl)(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical modifications makes it a versatile tool for investigating biological processes.

Medicine

In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. Researchers are exploring its use as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials with unique properties. Its aromatic and heterocyclic structures make it suitable for applications in electronics, coatings, and other high-performance materials.

Mechanism of Action

The mechanism of action of (4-chloro-3-nitrophenyl)(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanone involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • (4-chloro-3-nitrophenyl)(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanone shares similarities with other compounds that have aromatic and heterocyclic structures, such as:
    • (4-chloro-3-nitrophenyl)(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanol
    • (4-chloro-3-nitrophenyl)(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)amine

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(4-chloro-3-nitrophenyl)-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O3/c22-17-12-11-16(13-20(17)24(26)27)21(25)23-18-7-3-1-5-14(18)9-10-15-6-2-4-8-19(15)23/h1-8,11-13H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAWFJQAJFXEERD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-chloro-3-nitrophenyl)(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanone
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(4-chloro-3-nitrophenyl)(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanone
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(4-chloro-3-nitrophenyl)(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanone
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(4-chloro-3-nitrophenyl)(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanone
Reactant of Route 5
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(4-chloro-3-nitrophenyl)(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanone
Reactant of Route 6
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(4-chloro-3-nitrophenyl)(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanone

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